molecular formula C12H19NO4 B2472081 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1783530-89-1

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2472081
CAS No.: 1783530-89-1
M. Wt: 241.287
InChI Key: OLDOQXPRLNCEGU-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.287. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-5-4-7-6-12(7,8)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDOQXPRLNCEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid , also referred to as (1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid , is a bicyclic amino acid derivative notable for its unique stereochemistry and functional groups. Its biological activity is influenced by its structural features, which include a rigid bicyclic framework that can facilitate various pharmacological interactions.

Structural Characteristics

The molecular formula of this compound is C12H19NO4C_{12}H_{19}NO_4, with a molecular weight of approximately 241.287 g/mol. The presence of both a carboxylic acid group and an amine group suggests potential applications in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is largely dependent on its structural features, which are common in bicyclic compounds known for their pharmacological properties. Some key areas of biological activity include:

  • Antimicrobial Activity : Bicyclic compounds often exhibit efficacy against various bacterial strains.
  • Anticancer Properties : Certain derivatives are being investigated for their ability to inhibit tumor growth or induce apoptosis in cancer cells.
  • Neuroprotective Effects : Some bicyclic amino acids have been linked to neuroprotective mechanisms, potentially aiding in the treatment of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of structurally related compounds:

Compound NameStructure TypeUnique Features
Bicyclo[3.1.0]hexane derivativesBicyclic amino acidsPotential neuroprotective properties
2-Aminobicyclo[3.1.0]hexaneBicyclic aminesKnown for antimicrobial activity
4-Aminobutyric acidLinear amino acidGABA analog with significant neurological effects
CycloleucineBicyclic amino acid derivativeExhibits anticancer properties

Case Studies and Research Findings

Though comprehensive literature specifically addressing this compound's biological activity is scarce, insights can be drawn from studies on similar bicyclic compounds:

  • Antimicrobial Studies : Research on bicyclic derivatives has shown promising results against various pathogens, indicating potential for development as antimicrobial agents.
  • Anticancer Research : Some bicyclic amino acids have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar properties.
  • Neuroprotective Investigations : Certain analogs have been studied for their neuroprotective effects, which could be relevant for treating conditions like Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for achieving high purity in the preparation of this compound?

The synthesis typically involves multi-step reactions starting from simpler bicyclic precursors. Key steps include:

  • Protection of the amine group : Use of tert-butoxycarbonyl (Boc) groups under anhydrous conditions to prevent side reactions .
  • Cyclization strategies : Photocatalytic or thermal cycloaddition methods to form the bicyclo[3.1.0]hexane core, with reaction temperatures optimized between 60–80°C and inert gas (e.g., N₂) environments to enhance yield .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to isolate the final product with >95% purity .

Q. Which analytical techniques are most effective for characterizing its structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the bicyclic framework and Boc-protected amine (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the bicyclo[3.1.0] system, particularly the spatial arrangement of the carboxylic acid group .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical: ~283.3 g/mol) and detect impurities .

Q. How does its bicyclic framework influence reactivity in aqueous environments?

The strained bicyclo[3.1.0] system increases susceptibility to ring-opening reactions under acidic or basic conditions. For example:

  • Acid hydrolysis : The Boc group is cleaved at pH < 3, releasing CO₂ and forming a free amine intermediate .
  • Base-mediated decarboxylation : The carboxylic acid group undergoes degradation at pH > 10, requiring buffered conditions (pH 7–8) for stability studies .

Advanced Research Questions

Q. What computational strategies are recommended to model its interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina with crystal structures of enzymes (e.g., cyclooxygenase-2) to predict binding affinities. Focus on the carboxylic acid moiety for hydrogen-bond interactions .
  • MD simulations : Simulate solvation effects in physiological buffers (e.g., PBS) to assess conformational stability over 100-ns trajectories .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the bicyclic bridgehead) for functionalization .

Q. How can contradictory data on its thermal stability be resolved?

Discrepancies in degradation temperatures (reported range: 150–180°C) may arise from varying moisture content or analytical methods. To resolve:

  • TGA-DSC cross-validation : Perform thermogravimetric analysis coupled with differential scanning calorimetry under controlled humidity (<5% RH) .
  • Isothermal stress testing : Monitor decomposition kinetics at 100°C over 72 hours using HPLC to quantify degradation products .

Q. What experimental designs are suitable for studying its environmental fate?

Adapt methodologies from Project INCHEMBIOL :

  • Laboratory studies : Assess hydrolysis half-life in pH 4–9 buffers and photodegradation under UV light (λ = 254 nm).
  • Ecotoxicology assays : Use Daphnia magna or algal models to determine LC₅₀ values, with controls for solvent interference.
  • Field simulations : Microcosm experiments with soil/water matrices to track biodegradation pathways via LC-MS/MS .

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